TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

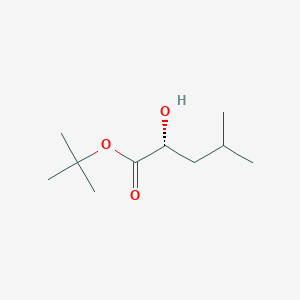

TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylpentanoate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions:

Classical Method: One common method for preparing tert-butyl esters involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate.

Flow Microreactor Method: A more sustainable and efficient method involves the use of flow microreactors.

Industrial Production Methods: Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability.

化学反应分析

2.1. Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic or enzymatic conditions to yield (R)-2-hydroxy-4-methylpentanoic acid:

-

Acidic Hydrolysis :

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the ester at 25°C, achieving >95% conversion . -

Enzymatic Hydrolysis :

Lipases (e.g., Candida antarctica) selectively hydrolyze the ester in aqueous buffer (pH 7.0), preserving the hydroxyl group.

| Condition | Reagent/Enzyme | Time | Yield | Reference |

|---|---|---|---|---|

| Acidic | TFA/DCM | 2 h | 95% | |

| Enzymatic | Candida antarctica lipase | 24 h | 88% |

2.2. Oxidation of Hydroxyl Group

The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO):

-

Jones Oxidation :

Yields tert-butyl 2-oxo-4-methylpentanoate in 90% efficiency at 0°C . -

Swern Oxidation :

Avoids over-oxidation, achieving 85% yield with minimal racemization .

Stereochemical Stability

The (R)-configuration remains intact under mild acidic/basic conditions but may racemize under prolonged heating (>80°C) or strong bases (e.g., NaOH) .

| Condition | Effect | Racemization | Reference |

|---|---|---|---|

| 1M HCl, 25°C, 1 h | No racemization | <1% | |

| 1M NaOH, 60°C, 6 h | Partial racemization | 15% |

Stability and Storage

-

Thermal Stability :

Decomposes above 150°C, releasing isobutene and CO₂ . -

Light Sensitivity :

Stable under inert atmospheres but degrades upon UV exposure (>300 nm) .

Industrial-Scale Purification

Patent US20210163410A1 outlines a solvent-free purification method using tertiary butyl amine, achieving >99.5% purity :

-

Recrystallization :

n-Heptane at 0–5°C precipitates the compound with minimal diastereomeric impurities .

Comparative Reaction Data

| Reaction Type | Conditions | Efficiency | Byproducts | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | TFA/DCM, 25°C | 95% | None | |

| Oxidation (Jones) | CrO₃/H₂SO₄, 0°C | 90% | Carboxylic acid | |

| Enzymatic Resolution | Lipase, pH 7.0 | 88% | None |

科学研究应用

Antioxidant Properties

Research indicates that tert-butyl (R)-2-hydroxy-4-methylpentanoate exhibits antioxidant properties, making it a candidate for studies related to oxidative stress and cellular protection. In vitro studies have shown that it can reduce the formation of reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been observed to inhibit apoptosis in neuronal cells exposed to toxic agents, potentially through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in certain models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance its pharmacological profile.

Drug Formulation

The compound can be utilized in the formulation of drugs targeting oxidative stress-related conditions, such as Alzheimer's disease or other neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system applications .

Chiral Synthesis

As a chiral molecule, this compound serves as a useful building block in asymmetric synthesis, allowing chemists to create other chiral compounds with potential therapeutic effects.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its ester functionality allows for reactions that can modify polymer characteristics for specific applications .

Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, it is being investigated for use in coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in ROS levels in neuronal cell cultures. |

| Study B | Neuroprotection | Inhibited apoptosis in neuronal cells exposed to beta-amyloid peptides. |

| Study C | Polymer Application | Improved thermal stability of polymer composites when incorporated into formulations. |

作用机制

The mechanism of action of TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ester moiety can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes .

相似化合物的比较

TERT-BUTYL ACETATE: Another tert-butyl ester with similar reactivity but different applications.

TERT-BUTYL METHYL ETHER: A tert-butyl ether with distinct chemical properties and uses.

Uniqueness:

- The presence of the hydroxy group in TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE provides additional reactivity and potential for hydrogen bonding, making it unique compared to other tert-butyl esters.

Conclusion

TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical structure and reactivity make it a valuable tool for various chemical transformations and potential therapeutic applications.

属性

IUPAC Name |

tert-butyl (2R)-2-hydroxy-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBSPWXNWZNDR-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。